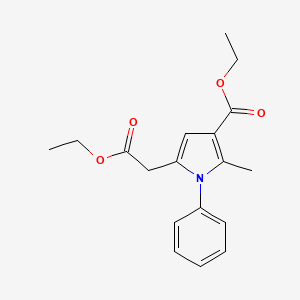
Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate can be achieved through a multi-step process involving the formation of the pyrrole ring followed by esterification. One common method involves the reaction of 2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives with different functional groups.
科学的研究の応用
Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of perfumes, flavoring agents, and other fine chemicals.
作用機序
The mechanism of action of Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyrrole ring may also play a role in binding to specific proteins or nucleic acids, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring and perfumes.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is unique due to its complex structure, which includes a pyrrole ring and multiple functional groups
特性
分子式 |
C18H21NO4 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-4-22-17(20)12-15-11-16(18(21)23-5-2)13(3)19(15)14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3 |
InChIキー |
ZDXOSHFHFCPOHM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


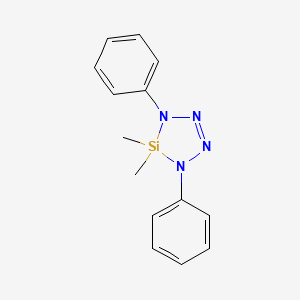
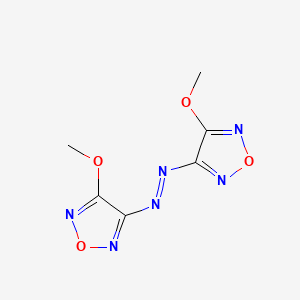

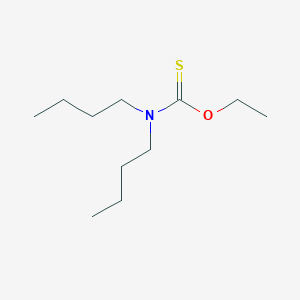

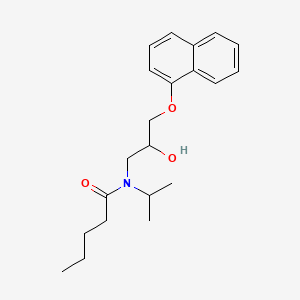
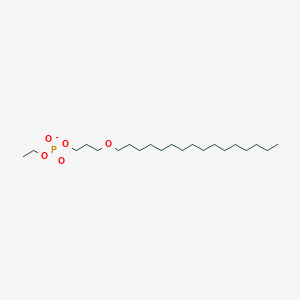
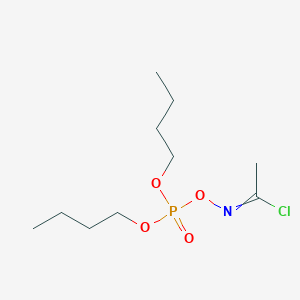
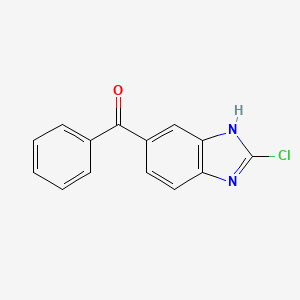
silane](/img/structure/B14334936.png)
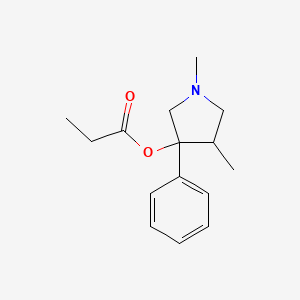
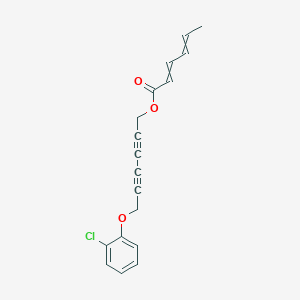
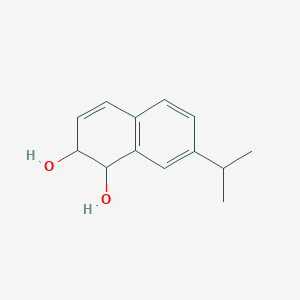
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
